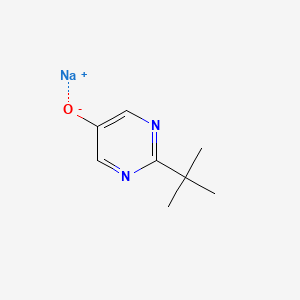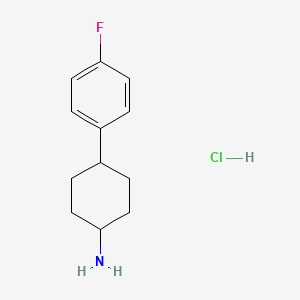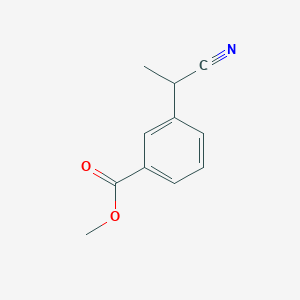
5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt: is a chemical compound that belongs to the pyrimidinol family. It is characterized by the presence of a pyrimidine ring substituted with a hydroxyl group at the 5-position and a tert-butyl group at the 2-position. The sodium salt form enhances its solubility in water, making it more versatile for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Substitution with the tert-Butyl Group: The tert-butyl group is introduced at the 2-position through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Sodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a deoxy derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: 5-Pyrimidinone, 2-(1,1-dimethylethyl)-, sodium salt.
Reduction Products: 5-Deoxypyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt.
Substitution Products: Various alkyl or aryl derivatives of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt.
Applications De Recherche Scientifique
Chemistry: 5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrimidine derivatives.
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its structural features make it a useful probe for investigating the activity of pyrimidine-related enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins makes it a candidate for drug design.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The hydroxyl group at the 5-position can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The tert-butyl group at the 2-position provides steric hindrance, affecting the binding affinity and specificity of the compound.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit pyrimidine-related enzymes, affecting nucleotide metabolism.
Nucleic Acids: It can intercalate into DNA or RNA, disrupting their structure and function.
Comparaison Avec Des Composés Similaires
- 5-Pyrimidinol, 2-methyl-, sodium salt
- 5-Pyrimidinol, 2-ethyl-, sodium salt
- 5-Pyrimidinol, 2-isopropyl-, sodium salt
Comparison: 5-Pyrimidinol, 2-(1,1-dimethylethyl)-, sodium salt is unique due to the presence of the bulky tert-butyl group at the 2-position. This structural feature provides greater steric hindrance compared to its methyl, ethyl, or isopropyl analogs, leading to different reactivity and binding properties. The tert-butyl group also enhances the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Propriétés
Numéro CAS |
146237-62-9 |
|---|---|
Formule moléculaire |
C8H12N2NaO |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
sodium;2-tert-butylpyrimidin-5-olate |
InChI |
InChI=1S/C8H12N2O.Na/c1-8(2,3)7-9-4-6(11)5-10-7;/h4-5,11H,1-3H3; |
Clé InChI |
WHHCOOLWXBMMPG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)[O-].[Na+] |
SMILES canonique |
CC(C)(C)C1=NC=C(C=N1)O.[Na] |
Description physique |
WetSolid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-](/img/structure/B3241339.png)










